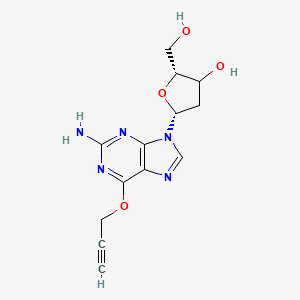

6-O-Propynyl-2'-deoxyguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-O-Propynyl-2’-deoxyguanosine: is a modified nucleoside analog that contains an alkyne group. It is primarily used in click chemistry and biochemical research. The compound has a molecular formula of C₁₃H₁₅N₅O₄ and a molecular weight of 305.29 g/mol . It is known for its applications in labeling and visualizing nucleic acids, particularly in the context of mitochondrial DNA studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Propynyl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosine. The alkyne group is introduced at the 6-O position through a series of chemical reactions. The exact synthetic route and reaction conditions can vary, but common steps include protection of the hydroxyl groups, introduction of the alkyne group, and subsequent deprotection .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure high purity and consistency, typically achieving a purity of ≥ 98% as determined by high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Propynyl-2’-deoxyguanosine undergoes various chemical reactions, including:

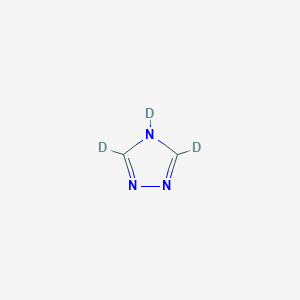

Click Chemistry Reactions: The alkyne group allows for click chemistry reactions, particularly with azide-containing compounds, to form stable triazole linkages.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group.

Common Reagents and Conditions:

Click Chemistry Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving 6-O-Propynyl-2’-deoxyguanosine.

Solvents: Dimethyl sulfoxide (DMSO) and methanol are frequently used solvents for dissolving the compound.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: 6-O-Propynyl-2’-deoxyguanosine is used in click chemistry to label and visualize nucleic acids. It is particularly useful in studying the dynamics of mitochondrial DNA .

Biology: The compound is employed in fluorescence imaging strategies to observe the distribution and dynamics of mitochondrial DNA within cells. It helps in understanding the regulation of mitochondrial DNA replication and transcription .

Medicine: In medical research, 6-O-Propynyl-2’-deoxyguanosine is used to study early steps of viral replication, such as HIV-1, by click labeling specific nucleosides .

Industry: The compound finds applications in the development of diagnostic tools and therapeutic agents due to its ability to label and track nucleic acids .

Mécanisme D'action

6-O-Propynyl-2’-deoxyguanosine exerts its effects through the alkyne group, which allows it to participate in click chemistry reactions. The molecular targets include nucleic acids, where it integrates into DNA strands and facilitates the labeling and visualization of specific sequences. The pathways involved include the incorporation of the modified nucleoside into DNA and subsequent click reactions with azide-containing probes .

Comparaison Avec Des Composés Similaires

5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in click chemistry for labeling DNA.

5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.

Uniqueness: 6-O-Propynyl-2’-deoxyguanosine is unique due to its specific modification at the 6-O position, which allows for selective labeling of guanine residues in DNA. This specificity makes it particularly useful in studying mitochondrial DNA and viral replication .

Propriétés

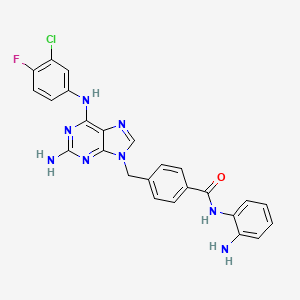

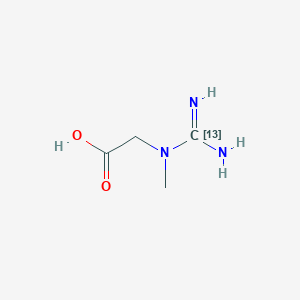

Formule moléculaire |

C13H15N5O4 |

|---|---|

Poids moléculaire |

305.29 g/mol |

Nom IUPAC |

(2R,5R)-5-(2-amino-6-prop-2-ynoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7?,8-,9-/m1/s1 |

Clé InChI |

XUNGDRIVNXQGHG-CFCGPWAMSA-N |

SMILES isomérique |

C#CCOC1=NC(=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O)N |

SMILES canonique |

C#CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)